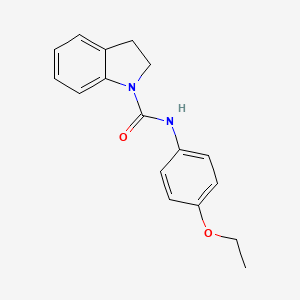![molecular formula C17H13F4N3O B2849880 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-08-7](/img/structure/B2849880.png)
4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a triazole ring, a fluorophenyl group, a trifluoromethyl group, and a benzyl group. These groups are known to exhibit various chemical properties and are commonly found in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered triazole ring, which includes two nitrogen atoms and three carbon atoms. The fluorophenyl and trifluoromethyl groups would be attached to different carbon atoms in the ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用
Radiotracer Development for Imaging
A study focused on evaluating the safety, dosimetry, and imaging characteristics of a novel radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is relevant in conditions like multiple sclerosis. This radiotracer, while structurally different, shares the complexity and specificity in targeting biological receptors similar to the compound . The research demonstrates the tracer's potential for assessing inflammation in clinical populations, supporting the safety of its use in human studies (Brier et al., 2022).
Investigation of Metabolic Pathways
Research into the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways and excretion mechanisms of complex molecules. This study outlines the compound's elimination mainly via feces and the identification of specific metabolites, showcasing the importance of understanding the metabolic fate of pharmaceutical compounds for their development and safety evaluation (Renzulli et al., 2011).
Pharmacokinetic Studies
Pharmacokinetic research on midazolam, a benzodiazepine, highlights the importance of studying the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals. Such studies are crucial for optimizing dosing regimens and ensuring the efficacy and safety of the drug in clinical use. The research demonstrates the rapid absorption and elimination of midazolam, providing a model for understanding similar compounds (Heizmann & Wh, 1981).
Toxicology and Safety Assessments
Studies on the toxicological profiles and safety assessments of new psychoactive substances, such as designer benzodiazepines, are essential for public health. Research into compounds like flubromazolam, which shares some pharmacological properties with the compound , helps in understanding the potential risks and ensuring the safety of new drugs before they are approved for medical use (Huppertz et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to interact with various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of pharmaceuticals, potentially enhancing their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a range of pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZQEAONHHMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
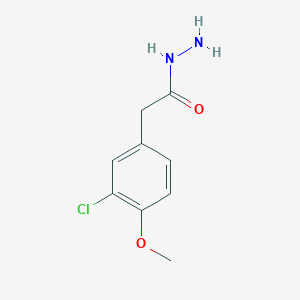
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)
![2-{[1-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2849801.png)
![3-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2849803.png)
![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)
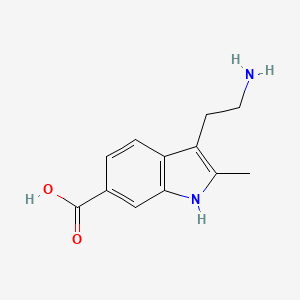
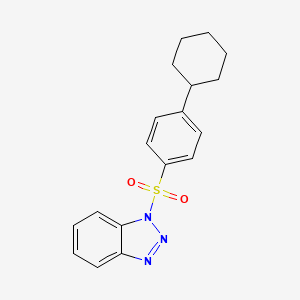
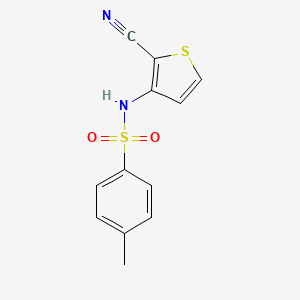
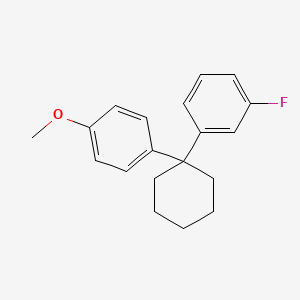
![4-benzoyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2849810.png)
![[1-(4-Nitrophenyl)cyclohexyl]methanamine](/img/structure/B2849813.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2849816.png)
![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)
